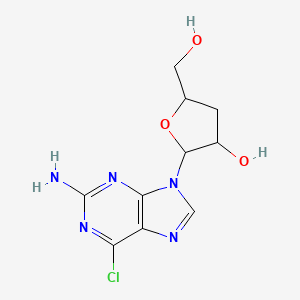
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is a synthetic purine analog. Purine analogs are compounds that mimic the structure of purines, which are essential components of nucleic acids such as DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-deoxy-beta-D-ribofuranose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where 6-chloropurine is reacted with 3-deoxy-beta-D-ribofuranose under acidic conditions to form the nucleoside.
Amination: The resulting nucleoside is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the purine ring.
Hydrolysis: The glycosidic bond between the purine and the ribofuranose can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted purine analogs.
Oxidation Products: Oxidized derivatives of the purine ring.
Hydrolysis Products: Free purine base and ribofuranose.
Applications De Recherche Scientifique
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other purine analogs.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and viral replication. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A precursor in the synthesis of the compound.
2-Aminopurine: A similar purine analog with an amino group at the 2-position.
3-Deoxyadenosine: A nucleoside analog with a similar ribofuranose structure.
Uniqueness
2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine is unique due to its specific combination of functional groups, which allows it to interact with nucleic acids in a distinct manner. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLNNNWHUKXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)


![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)
![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)
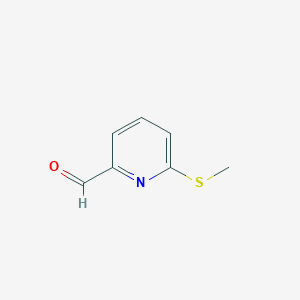


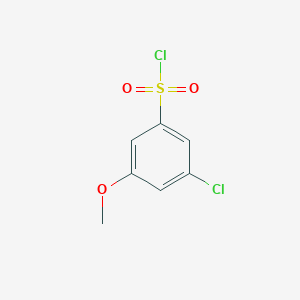
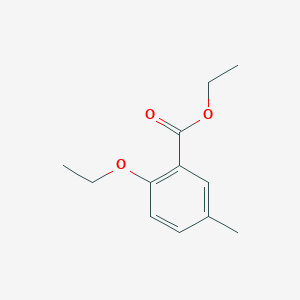

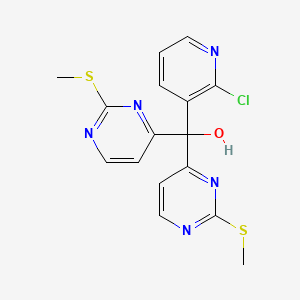

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
